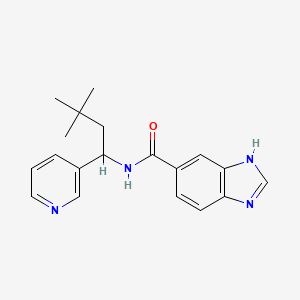![molecular formula C22H29N3O2 B5301344 3-[(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propan-1-ol](/img/structure/B5301344.png)
3-[(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propan-1-ol is a chemical compound that is commonly used in scientific research. It is a member of the pyridine family and has been found to have a number of important applications in the field of biochemistry. In
Mecanismo De Acción
The mechanism of action of 3-[(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propan-1-ol is complex and not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, which can lead to a reduction in inflammation and the growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propan-1-ol are varied and complex. It has been found to have significant anti-inflammatory effects, which can help to reduce pain and swelling in the body. Additionally, it has been shown to have anti-cancer properties, which can help to prevent the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-[(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propan-1-ol in lab experiments is its ability to inhibit the activity of certain enzymes and proteins in the body. This can make it a valuable tool for studying the mechanisms of various diseases and disorders. However, one of the limitations of using this compound is that it can be difficult to synthesize and may not be readily available in large quantities.
Direcciones Futuras
There are a number of future directions for research on 3-[(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propan-1-ol. One area of interest is the development of new drugs that are based on this compound. Additionally, there is ongoing research into the mechanisms of action of this compound, as well as its potential applications in the treatment of various diseases and disorders. Finally, there is interest in developing new synthesis methods for this compound that are more efficient and cost-effective.
Métodos De Síntesis
The synthesis method for 3-[(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propan-1-ol is complex and involves several steps. It typically begins with the reaction of 2-bromo-4-nitropyridine with 4-(2-phenylethyl)piperidine to form 2-(4-(2-phenylethyl)piperidin-1-yl)-4-nitropyridine. This compound is then reduced to 2-(4-(2-phenylethyl)piperidin-1-yl)pyridine-4-amine, which is then reacted with 5-(2-hydroxyethyl)-2-methylpyridin-3-ol to form 3-[(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propan-1-ol.
Aplicaciones Científicas De Investigación
3-[(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propan-1-ol has a number of important applications in scientific research. It has been found to have significant anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. Additionally, it has been used in the study of various neurological disorders, including Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
[6-(3-hydroxypropylamino)pyridin-3-yl]-[4-(2-phenylethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c26-16-4-13-23-21-10-9-20(17-24-21)22(27)25-14-11-19(12-15-25)8-7-18-5-2-1-3-6-18/h1-3,5-6,9-10,17,19,26H,4,7-8,11-16H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCJEGIZCKVGPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC2=CC=CC=C2)C(=O)C3=CN=C(C=C3)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-{[4-(2-Phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(5-methylpyridin-2-yl)-1-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]piperidin-4-ol](/img/structure/B5301272.png)
![2-{2-methoxy-4-[(methylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B5301277.png)
![2-[(4aS*,8aR*)-1-(3-methoxypropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]isonicotinamide](/img/structure/B5301280.png)
![N-(2,3-dimethylphenyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5301291.png)
![3-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)pyridine](/img/structure/B5301294.png)


![1-{3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}-1H-1,2,3-benzotriazole](/img/structure/B5301316.png)


![3-ethyl-2-[2-(4-fluorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5301367.png)
![6-{[(5-fluoro-2-methylphenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5301371.png)
![4-({3-[(cyclopropylamino)carbonyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B5301377.png)
![N-{[1-(3-hydroxy-4-methoxybenzyl)piperidin-3-yl]methyl}-N'-isopropylurea](/img/structure/B5301384.png)